(S)-1-Bromo-2-methylbutane
Overview
Description
(S)-1-Bromo-2-methylbutane is a chiral alkyl bromide compound that has been the subject of various studies to understand its physical, chemical, and thermodynamic properties. It is known to exist in several conformations and has been analyzed using techniques such as vibrational circular dichroism (VCD) and spectroscopy .
Synthesis Analysis
The synthesis of related bromobutanes has been explored in the literature. For instance, 1-bromobutane was synthesized from n-butyl alcohol, phosphorus, and liquid bromine using sulfuric acid as a catalyst, achieving a high yield of up to 83% under optimized conditions . Another synthesis approach for a related compound, (Z)-1-bromo-2-methyl-1-butene, involved a Wittig-Horner reaction, starting from butanone and proceeding through several steps to achieve an overall yield of 53.2% .
Molecular Structure Analysis
The molecular structure of this compound has been investigated using VCD and ab initio predictions of absorption and VCD spectra. These studies have confirmed the (S) configuration of the compound and have provided insights into its conformational stability and the influence of bromine on its predominant conformations . Additionally, the rotational spectrum of 1-bromobutane has been measured, revealing the presence of multiple conformers and providing detailed information on the molecule's rotational constants and dipole moment .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the provided papers, the synthesis of related bromobutanes and their precursors for ionic liquids suggests that these compounds can participate in various organic reactions, such as substitution and elimination reactions, which are typical for alkyl halides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromobutane and its isomers have been extensively studied. The surface behavior of 1-bromobutane with isomeric butanol mixtures has been characterized, including measurements of surface tensions and the calculation of excess surface compositions . The thermodynamics of 1-bromobutane have been analyzed, with measurements of heat capacity and parameters of fusion, allowing for the calculation of thermodynamic functions in both the crystal and liquid states . Vapor pressures and excess functions for mixtures of 1-bromobutane with alcohols have also been measured, providing data on activity coefficients and excess molar Gibbs energies .
Scientific Research Applications
Conformational Analysis
(S)-1-Bromo-2-methylbutane has been a subject of conformational analysis. For instance, using vibrational circular dichroism (VCD), the conformational stability and configurations of this compound were studied, revealing multiple conformations influenced by bromine substitution (Wang et al., 2002).
Optical Properties
Research on the optical rotation and atomic dimensions of optically active 1-halogeno-2-methylbutanes, including 1-bromo-2-methylbutane, has been conducted. This study provided insights into the classification of their active forms and the relation between molecular rotations and atomic radii of halogen atoms (Brauns, 1937).
Autoxidation Processes
The autoxidation of (+)-1-bromo-2-methylbutane was studied, revealing insights into the reaction process and the enantiomer ratio of the product. This research is significant for understanding the reaction mechanisms and enantiomeric outcomes in organic chemistry (Howard et al., 1977).
Thermal Decomposition
The thermal decomposition of 1-bromo-2-methylbutane was investigated, focusing on the influence of oxygen and hydrogen bromide as catalysts. This study provides valuable data on the decomposition products and reaction conditions (Hargreaves et al., 2007).
Solvent Participation in Solvolysis
Research on the solvolysis of tertiary bromoalkanes, including 2-bromo-2-methylbutane, has been conducted to understand the nucleophilic solvent participation. This study is significant for understanding the reaction mechanisms and factors influencing solvolysis (Liu et al., 2009).
Vibrational Analysis
Vibrational analyses of alkyl bromides, including 1-bromo-2-methylbutane, have been performed. These studies offer insights into the vibrational properties and structural characteristics of these compounds (Crowder et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-bromo-2-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVLZBNEPALHIO-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878758 | |
Record name | Butane, 1-bromo-2-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
534-00-9 | |
Record name | (2S)-1-Bromo-2-methylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | d-Amyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1-bromo-2-methyl-, (2S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1-bromo-2-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-bromo-2-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMO-2-METHYLBUTANE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGS982PBTW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of (S)-1-Bromo-2-methylbutane in synthetic chemistry?
A1: this compound serves as a valuable chiral building block in the synthesis of complex molecules. For example, it plays a crucial role in the stereospecific synthesis of (4R, 8S) and (4S, 8S) isomers of 4,8-dimethyldecanal, an aggregation pheromone found in Tribolium species []. It has also been employed in the enantioselective synthesis of stenusine, a spreading agent produced by the beetle Stenus comma [].
Q2: How does the stereochemistry of this compound influence its reactivity?
A2: The stereochemistry at the chiral center bearing the bromine atom significantly impacts the stereochemical outcome of reactions involving this compound. For instance, researchers observed high diastereomeric purity when reacting the SAMP hydrazone of a silyl ether-substituted aldehyde with this compound, ultimately leading to the enantioselective synthesis of stenusine isomers [].
Q3: What insights have computational chemistry studies provided about this compound?
A3: Vibrational circular dichroism (VCD) spectroscopy coupled with density functional theory (DFT) calculations using the B3LYP/6-31G* basis set have been employed to study the conformational preferences of this compound in solution []. This approach confirmed the absolute configuration of the compound and revealed that it exists as a mixture of several conformations in solution.
Q4: Are there any known applications of this compound beyond traditional organic synthesis?
A4: While primarily known for its role in synthetic chemistry, this compound has also been investigated in the context of material science. Research has explored its use in chiral mixtures with nematic liquid crystals for potential applications in optical devices that utilize circular Bragg diffraction [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.